Product packaging for Copiamycin(Cat. No.:CAS No. 11078-23-2)

Copiamycin

Cat. No.: B077702
CAS No.: 11078-23-2
M. Wt: 1058.3 g/mol
InChI Key: DTXXAWMAXGFPJR-NJEQGCGJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Copiamycin is a macrocyclic lactone antibiotic isolated from Streptomyces species, recognized for its significant antifungal properties and unique role in autophagy research. Its primary mechanism of action involves the potent and selective inhibition of inositol phosphorylceramide (IPC) synthase, a critical enzyme in the biosynthesis of sphingolipids in fungi. This action disrupts fungal membrane integrity and function, making this compound a valuable tool for studying fungal pathogenesis and sphingolipid-dependent signaling pathways. Beyond its antifungal applications, this compound has emerged as a crucial chemical probe in the field of autophagy. Research indicates it can induce autophagy in various cell lines independently of mTOR inhibition, providing an alternative pathway to investigate autophagosome formation, lysosomal degradation, and the intricate roles of autophagy in cellular homeostasis, disease states, and cancer. This dual functionality makes this compound an essential reagent for researchers in microbiology, cell biology, and chemical biology, facilitating the exploration of novel therapeutic targets and fundamental cellular processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C54H95N3O17 B077702 Copiamycin CAS No. 11078-23-2

Properties

CAS No.

11078-23-2

Molecular Formula

C54H95N3O17

Molecular Weight

1058.3 g/mol

IUPAC Name

3-[[(10Z,16Z)-5,7,9,19,21,23,27,29,30,31-decahydroxy-8,12,18,22,26-pentamethyl-13-[(E)-4-methyl-12-[(N'-methylcarbamimidoyl)amino]dodec-8-en-2-yl]-15-oxo-14,33-dioxabicyclo[27.3.1]tritriaconta-10,16-dien-3-yl]oxy]-3-oxopropanoic acid

InChI

InChI=1S/C54H95N3O17/c1-31(15-13-11-9-10-12-14-22-57-53(55)56-8)23-35(5)51-34(4)17-20-42(60)36(6)44(62)25-38(58)24-39(72-50(69)29-48(66)67)26-40-27-46(64)52(70)54(71,74-40)30-47(65)33(3)16-19-41(59)37(7)45(63)28-43(61)32(2)18-21-49(68)73-51/h9-10,17-18,20-21,31-47,51-52,58-65,70-71H,11-16,19,22-30H2,1-8H3,(H,66,67)(H3,55,56,57)/b10-9+,20-17-,21-18-

InChI Key

DTXXAWMAXGFPJR-NJEQGCGJSA-N

SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Isomeric SMILES

CC1CCC(C(C(CC(C(/C=C\C(=O)OC(C(/C=C\C(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCC/C=C/CCCNC(=NC)N)C)O)O)C)O

Canonical SMILES

CC1CCC(C(C(CC(C(C=CC(=O)OC(C(C=CC(C(C(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)O)C)O

Synonyms

Copiamycin

Origin of Product

United States

Biosynthesis and Production Methodologies of Copiamycin

Polyketide Synthase (PKS) Systems in Copiamycin Biosynthesis

The biosynthesis of polyketides like this compound is carried out by large, multi-enzyme complexes known as Polyketide Synthases (PKSs). For a macrolide of this compound's complexity, a Type I PKS system would be expected. However, specific studies detailing the this compound PKS are absent from the searched scientific literature.

Type I PKS Architecture and Functional Domains

A typical Type I PKS is a modular enzyme where each module is responsible for one cycle of chain elongation. researchgate.netnih.gov Each module generally contains a set of functional domains. The core domains include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). nih.govutexas.edu Additional domains, such as a Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), may also be present to modify the growing polyketide chain. utexas.edu Without the identification and analysis of the this compound gene cluster, the specific number of modules and the precise arrangement of domains for its PKS remain unknown.

Table 1: Common Functional Domains in Type I PKS Systems

DomainAbbreviationFunction
KetosynthaseKSCatalyzes the carbon-carbon bond formation (Claisen condensation) to extend the polyketide chain.
AcyltransferaseATSelects and loads the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the ACP.
Acyl Carrier ProteinACPTethers the growing polyketide chain and the extender units via a phosphopantetheine arm, shuttling them between catalytic domains.
KetoreductaseKRReduces a β-keto group to a β-hydroxyl group.
DehydrataseDHEliminates the β-hydroxyl group, forming a double bond.
EnoylreductaseERReduces the double bond to a single bond.

Mechanisms of Polyketide Assembly: Modular and Iterative Processes

Type I PKSs primarily operate in a modular, assembly-line fashion, where the growing polyketide chain is passed sequentially from one module to the next. researchgate.net Some PKS systems can also function iteratively, where a single module is used multiple times. nih.gov The exact mechanism for this compound—whether it is assembled by a purely modular PKS, an iterative PKS, or a hybrid system—has not been determined.

Post-Synthetic Modifications and Structural Diversification

Following the assembly of the polyketide backbone, a series of post-synthetic modifications are typically required to yield the final bioactive compound. These modifications can include glycosylation, methylation, oxidation, or hydroxylation, catalyzed by tailoring enzymes often encoded within the BGC. nih.govnih.gov For this compound, the specific tailoring enzymes and the sequence of their reactions are currently uncharacterized.

Genetic Basis and Biosynthetic Gene Clusters (BGCs) of this compound

The enzymes required for the biosynthesis of a natural product are typically encoded by a set of genes clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). researchgate.netfrontiersin.org

Genomic Analysis for BGC Identification

Modern genome mining techniques, using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), are standard methods for identifying BGCs in microbial genomes. mdpi.comnih.govresearchgate.net These tools can predict the boundaries of a BGC and the putative functions of its genes based on sequence homology to known biosynthetic genes. actinobase.orgbiorxiv.org A search of scientific databases did not yield any studies that have successfully identified, sequenced, or analyzed the BGC responsible for this compound production in Streptomyces hygroscopicus. While this species is known to produce other compounds like rapamycin (B549165), and its BGC has been studied, the specific cluster for this compound remains elusive. nih.govnih.govmdpi.com

Strategies for Activating Silent or Cryptic Biosynthetic Pathways

Many BGCs identified through genome sequencing are not expressed, or are expressed at very low levels, under standard laboratory conditions. These are referred to as "silent" or "cryptic" clusters. nih.gov Several strategies have been developed to activate these pathways to induce the production of novel compounds. mdpi.comnih.gov These methods include promoter engineering (often using CRISPR-Cas9 systems), ribosome engineering, co-cultivation with other microorganisms, and high-throughput screening of chemical elicitors. encyclopedia.pubillinois.edu While these are powerful general techniques, there are no published reports of their specific application to activate the this compound biosynthetic pathway.

Microbial Strain Engineering for Optimized this compound Production

The production of complex natural products such as this compound in its native microbial producers is often limited by low titers, making large-scale manufacturing economically challenging. To overcome this, microbial strain engineering has emerged as a powerful tool to enhance the production of valuable secondary metabolites. researchgate.net This section will explore biotechnological strategies that could be employed to increase this compound yields and to generate novel analogues of this compound.

Biotechnological Approaches for Enhanced Titers

Increasing the production titers of secondary metabolites is a primary objective of microbial strain engineering. researchgate.net A variety of biotechnological approaches, integrating metabolic engineering, synthetic biology, and genetic optimization, can be applied to the genetic framework of the this compound-producing microorganism to improve production efficiency. researchgate.net While traditional methods of strain improvement, such as random mutagenesis, have been valuable, modern strategies offer a more targeted and predictable approach. nih.gov

Key metabolic engineering strategies that could be applied to enhance this compound production include:

Inactivation of Competing Pathways: The metabolic resources of a microbial cell are finite. By identifying and inactivating biosynthetic gene clusters of other secondary metabolites that compete for the same precursors as this compound, metabolic flux can be redirected towards the desired product. researchgate.net

Enhancement of Precursor Supply: The biosynthesis of this compound, like other complex natural products, requires a steady supply of specific precursor molecules. Overexpression of genes involved in the synthesis of these precursors can significantly boost the final yield. researchgate.net For instance, in the production of daptomycin, enhancing the supply of the precursor aspartate led to a significant increase in titers. nih.gov

Optimization of Gene Expression: The expression of genes within the this compound biosynthetic gene cluster may not be uniform, leading to potential bottlenecks in the production line. Identifying and increasing the expression of genes that encode for rate-limiting enzymes, such as those involved in late-stage modifications like methylation or hydroxylation, can alleviate these bottlenecks. researchgate.net

These rational, targeted genetic modifications stand in contrast to the more traditional and random approaches of mutagenesis and screening. nih.gov The advent of advanced genome editing technologies, such as the CRISPR/Cas9 system, has greatly facilitated the precise and efficient engineering of microbial genomes. nih.gov

Table 1: Biotechnological Strategies for Enhanced this compound Titers

Strategy Description Potential Application to this compound Production
Inactivation of Competing Pathways Deletion of gene clusters for other secondary metabolites to redirect precursor molecules. Identify and knock out competing polyketide or non-ribosomal peptide synthetase gene clusters in the producing strain.
Enhancement of Precursor Supply Overexpression of genes in precursor biosynthetic pathways. Increase the expression of genes involved in the synthesis of the starter and extender units required for the this compound backbone.
Optimization of Gene Expression Increasing the expression of rate-limiting enzymes in the biosynthetic pathway. Identify and overexpress genes for key tailoring enzymes like methyltransferases or hydroxylases in the this compound gene cluster.
Improved Product Transport Overexpression of efflux pumps to export the final product from the cell. Identify and overexpress specific transporter genes to facilitate the secretion of this compound.
Enhanced Self-Resistance Overexpression of resistance genes to mitigate product toxicity. Identify and overexpress genes that confer resistance to this compound in the producing organism.

Directed Biosynthesis of this compound Analogues

Directed biosynthesis is a powerful technique that leverages the inherent flexibility of some biosynthetic pathways to create novel analogues of natural products. This approach involves feeding the producing microorganism with synthetic precursors that are structurally similar to the natural ones. nih.gov If the enzymes of the biosynthetic pathway exhibit substrate promiscuity, they can incorporate these synthetic precursors, leading to the production of new, modified compounds. nih.gov

This strategy has been successfully employed to generate novel analogues of various complex natural products, including rapamycin and pacidamycin. nih.govnih.gov In the case of rapamycin, feeding the producing strain, Streptomyces hygroscopicus, with various analogues of the natural starter unit, cyclohexanecarboxylic acid, resulted in the production of new rapamycin derivatives. researchgate.netresearchgate.net Similarly, for pacidamycin, the administration of a range of tryptophan analogues to the fermentation medium led to the generation of a diverse set of new pacidamycin analogues. nih.gov

The application of directed biosynthesis to this compound could potentially yield a variety of novel analogues with altered biological activities. The success of this approach would depend on several factors:

Identification of the this compound Biosynthetic Precursors: A thorough understanding of the this compound biosynthetic pathway is necessary to identify the key building blocks (e.g., starter and extender units) that could be replaced with synthetic analogues.

Chemical Synthesis of Precursor Analogues: A range of structurally diverse but related precursor analogues would need to be chemically synthesized.

Substrate Flexibility of the Biosynthetic Enzymes: The enzymes within the this compound biosynthetic pathway, particularly the loading module of the polyketide synthase and the adenylation domains of the non-ribosomal peptide synthetases, must be able to recognize and incorporate the synthetic precursors.

To enhance the incorporation of the synthetic precursors, it can be beneficial to simultaneously inhibit the biosynthesis of the natural precursor. For example, in the directed biosynthesis of rapamycin analogues, the addition of nipecotic acid was used to inhibit the formation of the natural precursor, L-pipecolate, thereby increasing the incorporation of the fed analogues. nih.govnih.gov

Table 2: Hypothetical Application of Directed Biosynthesis to this compound

Step Description Hypothetical Application to this compound
1. Identify Natural Precursors Determine the starter and extender units of the this compound biosynthetic pathway. Elucidate the biosynthetic gene cluster of this compound to predict its building blocks.
2. Synthesize Precursor Analogues Chemically synthesize a library of molecules structurally similar to the natural precursors. Synthesize various fatty acid and amino acid analogues that could potentially be incorporated into the this compound scaffold.
3. Inhibit Natural Precursor Biosynthesis (Optional) Use genetic or chemical methods to block the formation of the natural precursors. Create a mutant strain of the this compound producer with a knockout in the gene responsible for the synthesis of a key precursor.
4. Feed Analogue Precursors Add the synthetic analogues to the fermentation medium of the producing strain. Supplement the growth medium of the this compound-producing microorganism with the synthesized analogues.
5. Isolate and Characterize New Analogues Purify and structurally elucidate the novel compounds produced. Use chromatographic and spectroscopic techniques to identify and characterize new this compound derivatives.

Molecular Mechanisms of Copiamycin S Biological Activity

Cellular Target Engagement and Membrane Interaction

The primary interface of Copiamycin's action is the cellular membrane, where it initiates a series of events that compromise cellular integrity and function. Its engagement with the membrane is characterized by a direct interaction with lipid components, leading to significant alterations in membrane permeability and function.

This compound's interaction with cellular membranes is a critical determinant of its antimicrobial activity. This interaction leads to a notable increase in membrane permeability, a phenomenon that disrupts the carefully maintained intracellular environment and ultimately contributes to cell death. The antimicrobial activity of this compound has been shown to be reversible by extracts from susceptible bacteria, with the active reversing component identified as being within the phospholipid fraction of the cell. nih.gov

The foundation of this compound's membrane activity lies in its ability to bind to phospholipids (B1166683), the fundamental building blocks of cellular membranes. Research has demonstrated that the antimicrobial effects of this compound are most effectively reversed by phospholipids that contain unsaturated fatty acids and possess basic hydrophilic groups. nih.gov This specificity suggests a targeted interaction with particular lipid species within the membrane. This binding event is presumed to be the initiating step in a process that leads to the disruption of the lipid bilayer's structural integrity. While the precise mechanism of disruption is not fully elucidated, it is understood that this interaction alters the physical properties of the membrane, leading to increased permeability.

The mechanism of this compound sets it apart from other classes of antifungal agents, most notably those that function by interacting with sterols in the fungal membrane, such as the polyene antibiotic Amphotericin B. While Amphotericin B also induces an increase in cellular permeability, it lacks the distinct ionophoretic action that is characteristic of this compound. nih.gov This fundamental difference in their modes of action underscores that this compound's primary target within the membrane is the phospholipid component, not sterols like ergosterol (B1671047). Further studies have shown that the antifungal activity of this compound is reversed by different phospholipids than those that affect the activity of imidazole (B134444) antifungals like miconazole, and is not affected by the same phospholipids that impact clotrimazole, indicating distinct membrane interaction sites. nih.gov

Interaction with Cellular Membranes and Permeability Alteration

Enzyme Inhibition Profiles and Downstream Effects

Beyond its direct effects on membrane structure and function, this compound also exhibits specific inhibitory activity against certain enzymes, further contributing to its biological profile.

This compound has been identified as a potent and relatively specific inhibitor of gastric H+/K+-ATPase, the enzyme responsible for the final step in gastric acid secretion. researchgate.net In a screening of 17 macrocyclic lactone antibiotics, this compound A demonstrated the strongest inhibitory activity against this proton pump. researchgate.net

The inhibitory effect is quantifiable, with a reported IC50 value, which is the concentration of an inhibitor required to reduce the activity of an enzyme by half.

Enzyme TargetSourceIC50 (µg/mL)Specificity
Gastric H+/K+-ATPaseHog15.7High
Na+/K+-ATPaseDog Kidney>100Low

Data sourced from Hamagishi et al., 1991. researchgate.net

This data highlights the specificity of this compound for the gastric H+/K+-ATPase over the related Na+/K+-ATPase. This inhibition of the proton pump leads to downstream effects, including the inhibition of histamine-induced gastric acid secretion in isolated gastric mucosal membranes and a reduction in gastric ulcer formation in animal models. researchgate.net While the precise molecular interactions at the enzyme's active or allosteric sites have not been fully detailed, the potent and specific nature of the inhibition points to a significant and targeted engagement with the gastric H+/K+-ATPase.

Effects on Anaerobic Glucose Metabolism in Microorganisms

This compound has demonstrated notable effects on the anaerobic glucose metabolism of certain microorganisms. In microbiological studies, the compound's activity has been compared to other known agents to determine its mechanism and efficacy. Research has shown that this compound's impact on the anaerobic metabolism of glucose in organisms like Trichomonas vaginalis is comparable to that of aminitrozole and azalomycin F. nih.gov While the compound has little effect on glucose oxidation, its significant influence on anaerobic pathways suggests an interference with the metabolic processes that organisms utilize in low-oxygen environments. nih.gov This disruption of essential energy-producing pathways underscores its activity against anaerobic and facultative anaerobic microorganisms. nih.gov

Cell Cycle Modulation Research

This compound Analogues as Cell-Cycle Blockers

The potential for this compound and its structural analogues to function as cell-cycle blockers is a subject of scientific investigation. The development of analogues of bioactive compounds is a common strategy to create agents that can halt the proliferation of cells at specific phases of the cell cycle, a critical mechanism for controlling rapidly dividing cells. Generally, such compounds can induce arrest at key checkpoints, notably the G1 and G2/M phases. nih.govfrontiersin.org

The G1 checkpoint controls the transition into the DNA synthesis (S) phase, while the G2/M checkpoint ensures that the cell is ready for mitosis. mdpi.com The ability of a compound to block the cycle at these points is often linked to its interaction with regulatory proteins like cyclin-dependent kinases (CDKs). mdpi.com By inhibiting specific CDKs, an analogue can prevent the progression of the cell cycle. For example, a hypothetical analogue could be designed to target CDK4/6 to induce a G1 arrest or CDK1 to cause a G2/M arrest.

Table 1: Hypothetical Targeting of Cell Cycle Checkpoints by this compound Analogues This table is illustrative and based on common mechanisms of cell-cycle blockers.

Analogue Type Target Checkpoint Key Molecular Target (Example) Outcome
Type A G1/S Transition CDK4/CDK6 Arrest in G1 phase, preventing DNA replication
Type B G2/M Transition CDK1 (Cdc2) Arrest in G2 phase, preventing entry into mitosis

Investigation of Eukaryotic Cell-Cycle Regulation Pathways

The investigation of compounds that modulate the cell cycle provides valuable insight into the complex regulatory pathways that govern cell division in eukaryotes. Two of the most critical pathways in cell cycle regulation are controlled by the tumor suppressor proteins p53 and the retinoblastoma protein (Rb). nih.govnih.govmdpi.com

The p53 protein acts as a crucial checkpoint, capable of arresting the cell cycle at the G1/S checkpoint in response to DNA damage. youtube.com When activated, p53 can induce the expression of a cyclin-dependent kinase inhibitor called p21. nih.govresearchgate.net The p21 protein then binds to and inhibits cyclin-CDK complexes, which are necessary for the phosphorylation of the Rb protein. nih.govresearchgate.net Unphosphorylated, active Rb binds to the E2F transcription factor, preventing it from activating the genes required for the transition from the G1 phase to the S phase. nih.govmdpi.com This entire cascade, known as the p53-p21-Rb signaling pathway, effectively halts cell cycle progression to allow for DNA repair or, if the damage is too severe, to initiate programmed cell death. nih.govyoutube.com Studying how compounds like this compound or its analogues might influence these specific molecular interactions is a key aspect of understanding their potential as cell-cycle modulators.

Spectrum of Biological Activities of Copiamycin in in Vitro and Preclinical Models

Antifungal Efficacy Studies

Copiamycin demonstrates significant inhibitory effects against a variety of pathogenic fungi in laboratory settings. asm.orgnih.gov

In vitro studies have consistently shown that this compound is active against Candida albicans. nih.govasm.org Its activity has also been confirmed against Torulopsis glabrata nih.govasm.org, an organism now known as Candida glabrata. The minimum inhibitory concentration (MIC) for Candida albicans was determined to be 50 µg/ml in one study. asm.org The antifungal action of this compound against C. albicans can be reversed by phospholipids (B1166683), suggesting that its site of action is the cell membrane. nih.gov

This compound's antifungal spectrum extends beyond Candida. Early research identified its growth-inhibitory activity against Torulopsis glabrata (now Candida glabrata), Cryptococcus, and Mucor species. nih.govasm.org While specific MIC values against Aspergillus and Cryptococcus neoformans are not detailed in these studies, the broad effectiveness against various yeasts and fungi is a noted characteristic of the compound. asm.org The activity of this compound is reported to be equivalent to that of the antifungal agent azalomycin F. nih.govasm.orgasm.org

Fungus Activity Observed Minimum Inhibitory Concentration (MIC)
Candida albicansGrowth Inhibition nih.govasm.orgasm.orgnih.gov50 µg/ml asm.org
Candida glabrata (Torulopsis glabrata)Growth Inhibition nih.govasm.orgasm.orgNot Specified
Cryptococcus speciesGrowth Inhibition asm.orgNot Specified
Mucor speciesGrowth Inhibition asm.orgNot Specified
Trichophyton speciesGrowth Inhibition asm.orgNot Specified

Antibacterial Efficacy Studies

The antibacterial effects of this compound are limited and selective. asm.orgnih.gov

Research findings on this compound's activity against Gram-positive bacteria are mixed. One study reported that this compound exhibits antimicrobial activity against a few bacteria, with Sarcina lutea being one of the most susceptible. nih.gov Conversely, another study found it had no activity against other Gram-positive bacteria, including Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus. asm.org A related compound, neothis compound A, was found to be more active against Gram-positive bacteria than this compound itself. nih.gov

This compound's antibacterial spectrum is narrow. It has shown inhibitory activity against Sarcina lutea. nih.gov However, it has been demonstrated to be ineffective against a range of other bacteria, including Escherichia coli, Klebsiella pneumoniae, and Mycobacterium species. asm.org The antimicrobial action against susceptible bacteria like Sarcina lutea was found to be reversed by the phospholipid fraction of the bacteria. nih.gov

Bacterial Strain Activity Observed
Sarcina luteaSusceptible / Growth Inhibition nih.gov
Bacillus subtilisNo Activity asm.org
Bacillus cereusNo Activity asm.org
Staphylococcus aureusNo Activity asm.org
Escherichia coliNo Activity asm.org
Klebsiella pneumoniaeNo Activity asm.org
Mycobacterium speciesNo Activity asm.org

Antitrichomonal Activity Research

This compound has demonstrated notable in vitro efficacy against the protozoan Trichomonas vaginalis. nih.govasm.orgasm.org Studies determined the minimum inhibitory concentration (MIC) for T. vaginalis to be 50 µg/ml. asm.org The effectiveness of this compound against this protozoan is considered comparable to that of azalomycin F. nih.govasm.orgasm.org Further research into its mechanism of action showed that this compound's effect on the anaerobic glucose metabolism in T. vaginalis was equal to that of aminitrozole and azalomycin F. nih.govasm.org In preclinical models, local administration of this compound to mice that were intraperitoneally inoculated with the protozoa led to a reduction in the percentage of infection, as measured by a decrease in abscess formation. nih.govasm.org

Organism Activity / Finding Minimum Inhibitory Concentration (MIC)
Trichomonas vaginalisIn vitro growth inhibition nih.govasm.orgasm.org50 µg/ml asm.org
Trichomonas vaginalisReduced infection/abscess formation in mice nih.govasm.orgNot Applicable

Exploratory Anti-Tumor Research

Based on a comprehensive review of available scientific literature, there is currently no specific research data detailing the exploratory anti-tumor activities of the chemical compound this compound in either in vitro or preclinical models. Searches for cytotoxicity studies, anticancer properties, and anti-tumor research related to this compound did not yield any results describing its effects on cancer cell lines or in animal tumor models.

The primary characterization of this compound in the scientific literature is as a potent antifungal antibiotic. nih.gov Its skeletal structure has been determined, revealing a 32-membered polyhydroxy lactone ring and a side chain with a disubstituted guanidine (B92328) moiety. nih.gov

While research into other macrocyclic lactones and antimicrobial peptides has shown promising anti-tumor effects, similar studies for this compound are not present in the reviewed literature. For instance, derivatives of other antibiotics like Spicamycin have demonstrated a wide range of antitumor activity against human cancer cell lines. nih.gov Similarly, various antimicrobial peptides have been investigated for their selective cytotoxic activity against tumor cells. nih.govnih.gov However, this compound has not been a subject of such investigations based on the available information.

Therefore, no data tables or detailed research findings on the anti-tumor properties of this compound can be provided at this time.

Structure Activity Relationship Sar Studies and Analogue Development of Copiamycin

Critical Structural Moieties for Bioactivity

SAR analyses of the broader class of guanidine-containing polyhydroxyl macrolides, to which copiamycin belongs, have consistently identified two molecular features as indispensable for biological activity: the terminal guanidine (B92328) group and the large macrolactone ring.

The terminal guanidine unit is considered a key pharmacophore for the antimicrobial activities of this compound and related macrolides. This functional group is strongly basic and exists in a protonated, cationic state at physiological pH. This positive charge is believed to facilitate electrostatic interactions with negatively charged components on the surface of microbial cells, such as phospholipids (B1166683) in the cell membrane. This interaction is a critical initial step in the compound's mechanism of action, likely leading to membrane disruption or entry into the cell. While the fundamental importance of this group is well-established for the entire class of guanidylfungins, specific studies detailing the progressive loss of activity upon its chemical modification (e.g., acylation or replacement) specifically for this compound were not detailed in the surveyed literature.

The 36-membered polyhydroxyl macrolactone ring constitutes the core scaffold of this compound and is vital for its biological function. The ring's size, specific conformation, and the spatial arrangement of its numerous hydroxyl groups and methyl substitutions are crucial for creating the precise three-dimensional structure required to interact with its biological target. This macrocyclic structure provides a rigid framework that correctly positions the guanidine-containing side chain for interaction with target cells. Any modification that significantly alters the ring's conformation or cleaves it would be expected to lead to a substantial loss of activity. However, specific studies focused on the effects of ring cleavage or major conformational changes on this compound's bioactivity have not been detailed in the available research.

Investigations into this compound Derivatives and Chemical Modifications

To probe the SAR of this compound further and to potentially enhance its activity, researchers have synthesized and evaluated several derivatives. These investigations have focused on modifying the malonyl moieties, hydroxyl groups, and other structural features.

One of the most significant modifications of this compound involves the removal of its malonyl groups. A key study reported the chemical conversion of this compound into demalonylmethylthis compound. nih.govjst.go.jp This synthetic derivative was evaluated for its antifungal activity and was found to exhibit a higher potency than the parent this compound compound. nih.govjst.go.jp The removal of the malonyl ester and subsequent methylation appears to favorably alter the molecule's properties, leading to enhanced biological effects.

The comparative antifungal activity of these compounds is summarized in the table below, based on the findings from the 1985 study by Takesako et al. While the study reported enhanced activity, specific Minimum Inhibitory Concentration (MIC) values were not available in the reviewed abstracts.

CompoundRelative Antifungal Activity
This compoundBaseline Activity
Demalonylmethylthis compoundHigher than this compound nih.govjst.go.jp

This compound possesses numerous hydroxyl groups on its macrolactone ring and a distinctive malonyl ester. Beyond the complete removal of the malonyl group, the scientific literature reviewed did not provide specific details on other targeted modifications to these moieties for this compound, such as acylation or etherification of the hydroxyls, and the resulting impact on its biological activity.

Comparative Structure-Activity Relationship (SAR) Analysis within Guanidine-Containing Polyhydroxyl Macrolide Subfamilies

The biological activity of guanidine-containing polyhydroxyl macrolides, including this compound, is intricately linked to their structural features. Comparative analysis of the different subfamilies, primarily categorized by the size of their macrolactone rings (32-, 36-, and 40-membered), reveals key structure-activity relationships (SAR). These relationships are crucial for understanding the mechanism of action and for the rational design of novel, more potent analogues.

Guanidine-containing polyhydroxyl macrolides are a class of natural products produced by actinomycetes. nih.govnih.gov As of 2019, 48 distinct compounds in this family had been identified and structurally elucidated. nih.gov These are broadly classified based on the number of atoms in the macrolactone ring. nih.gov The family includes seven 32-membered macrolides, thirty-six 36-membered macrolides, and five 40-membered macrolides. nih.gov

Key structural components that are vital for the antibacterial and antifungal activities of these compounds are the terminal guanidine group and the lactone ring. nih.gov Variations in other structural elements, such as the length of the guanidyl side chain, the degree and location of hydroxylation on the macrolactone ring, and the presence of a six-membered hemiketal ring, contribute to the diversity in their biological profiles. nih.gov

The antimicrobial mechanism for some members of this class, such as azalomycin F5a, has been shown to involve binding to the polar head of cell-membrane phospholipids and targeting lipoteichoic acid in Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This interaction underscores the importance of the guanidinium (B1211019) group's ability to form strong ionic interactions with anionic components of the bacterial cell envelope.

The following table provides a comparative overview of the structural features across the different subfamilies of guanidine-containing polyhydroxyl macrolides, which informs our understanding of the SAR for compounds like this compound.

Subfamily (Ring Size)Number of Identified CompoundsKey Structural FeaturesGeneral Activity TrendsRepresentative Compounds
32-membered 7Smaller, more constrained macrolactone ring; Guanidyl side chain; Polyhydroxyl decoration.Broad-spectrum antimicrobial activity. nih.govAzalomycin F3a, Azalomycin F4a
36-membered 36Larger, more flexible macrolactone ring; Guanidyl side chain; Six-membered hemiketal ring. nih.govPotent antibacterial and antifungal activities. nih.govnih.govThis compound, Azalomycin F5a
40-membered 5Largest macrolactone ring, offering greatest conformational flexibility; Guanidyl side chain.Diverse bioactivities, including antimicrobial and cytotoxic effects. nih.govUmmelmycin A

This comparative analysis demonstrates that while the guanidine group and the macrolactone ring are fundamental for activity, the size of the ring and other structural modifications across the subfamilies allow for a fine-tuning of the biological activity profile.

Synergistic Interactions and Combination Strategies Involving Copiamycin

Synergism with Conventional Antifungal Agents

Research has revealed that copiamycin can act synergistically with certain classes of antifungal drugs, most notably the imidazole (B134444) compounds. This potentiation of antifungal activity is a critical area of investigation, as it offers the possibility of more effective treatment strategies against fungal infections.

Studies have shown that this compound significantly potentiates the antifungal effect of imidazole compounds, with a particular emphasis on ketoconazole (B1673606). nih.govnih.gov This synergistic relationship is substantiated by a marked reduction in both the minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs) when the two agents are used in combination against various fungal strains. nih.gov The potentiation of these two, often fungistatic, agents results in a more potent antifungal effect in vitro. nih.govnih.gov

The following table illustrates the reduction in MIC values for Candida albicans when this compound is combined with ketoconazole, demonstrating the synergistic effect.

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Reduction in MIC
This compound 12.51.568
Ketoconazole 1.560.27.8

This interactive table is based on data reported in studies on the synergistic effects of this compound and ketoconazole against Candida albicans.

The biochemical basis for the synergy between this compound and imidazole compounds appears to be linked to their distinct but complementary mechanisms of action on the fungal cell membrane. nih.gov Evidence suggests that the ionophoretic property of this compound plays a crucial role in this combined effect. nih.govnih.gov

Unlike polyene antibiotics such as amphotericin B, which induce a general increase in cellular permeability, this compound exhibits ionophoretic action. nih.govnih.gov It is hypothesized that this ionophoretic activity facilitates the entry or enhances the effect of imidazole compounds like ketoconazole within the fungal cell. nih.gov Imidazoles are known to inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. The disruption of the cell membrane's integrity by this compound's ionophoretic action may, in turn, increase the susceptibility of the fungus to the ergosterol synthesis-inhibiting effects of ketoconazole. nih.gov

This proposed mechanism highlights a key difference from the interaction observed between ketoconazole and amphotericin B, where ketoconazole pretreatment can reduce the activity of amphotericin B. nih.govnih.gov The strong synergism between this compound and imidazoles is therefore attributed to the unique ionophoretic activity of this compound, which is not a characteristic of amphotericin B. nih.govnih.gov Further research is ongoing to fully elucidate the intricate biochemical pathways involved in this synergistic relationship. nih.govnih.gov

Implications for Enhanced Efficacy in Preclinical Models

The effectiveness of the synergistic combination of this compound and imidazole compounds has been demonstrated in preclinical models. nih.govnih.gov Specifically, in experimental murine models of candidosis, the combination therapy has shown enhanced efficacy in treating the infection. nih.gov This in vivo evidence corroborates the in vitro findings and underscores the potential clinical significance of this drug combination. nih.govnih.gov The successful application in animal models suggests that this synergistic strategy could lead to more effective antifungal therapies. nih.gov

Advanced Analytical Methodologies in Copiamycin Research

Isolation and Purification Techniques for Copiamycin and Analogues

The initial step in this compound research involves its isolation from the fermentation culture of the producing microorganism. This process is often complicated by the presence of a mixture of structurally related analogues, such as neothis compound A (N-demethylthis compound), which also exhibit biological activity. acs.orgnih.gov Effective purification is critical to obtaining pure compounds for structural analysis and bioactivity studies.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of this compound and its analogues from crude extracts. nih.gov Given the large and complex nature of the this compound molecule, reversed-phase HPLC (RP-HPLC) is typically the method of choice. This technique separates compounds based on their hydrophobicity.

The separation process involves a stationary phase, typically a silica (B1680970) support modified with nonpolar hydrocarbon chains (e.g., C8 or C18), and a polar mobile phase. researchgate.net The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netuab.edu A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of the various components in the extract. semanticscholar.org

Key parameters in developing an HPLC separation method for this compound include the choice of column, mobile phase composition, and flow rate. The goal is to maximize resolution between this compound and its closely related analogues. inacom.nl The selection of these parameters is crucial for achieving baseline separation, which is necessary for accurate quantification and isolation of pure compounds. sepscience.com

Table 1: Representative HPLC Parameters for Macrolide Antibiotic Purification This table presents typical parameters used in the chromatographic separation of large macrolide antibiotics like this compound. Actual values would require empirical optimization.

ParameterTypical SpecificationPurpose
Column Type Reversed-Phase C18 or C8Separates molecules based on hydrophobicity. oonops.eu
Mobile Phase Acetonitrile/Water or Methanol/Water GradientElutes compounds from the column; gradient improves resolution for complex mixtures. researchgate.net
Flow Rate 0.5 - 2.0 mL/minAffects analysis time and separation efficiency.
Detection UV-Vis Detector (e.g., at 210-280 nm)Monitors the column effluent for absorbing compounds. researchgate.net
Column Temperature Ambient to 40°CCan influence selectivity and peak shape. researchgate.net

Structural Elucidation and Characterization Techniques

Once purified, the precise chemical structure of this compound and its analogues must be determined. This is accomplished through a combination of powerful spectroscopic techniques that provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed structure of organic molecules like this compound in solution. rsc.orgnih.gov A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the complex molecular framework.

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment and proximity to other atoms.

¹³C NMR (Carbon NMR): This experiment identifies all the carbon atoms, revealing the carbon skeleton of the molecule.

2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity. usgs.gov COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. researchgate.net These experiments allow researchers to trace out the entire carbon framework and determine how the different structural fragments are connected. thieme-connect.de

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental formula of a compound. usgs.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of individual components as they elute from the HPLC column. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the precise elemental formula of the parent ion. researchgate.net For this compound (C₅₄H₉₅N₃O₁₇), HRMS would confirm its molecular weight of 1058.3 g/mol and its exact mass. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information through controlled fragmentation of the parent ion. wikipedia.orglibretexts.org The molecule is ionized and the resulting molecular ion is selected and broken into smaller fragments. The pattern of these fragment ions provides valuable clues about the structure of the original molecule, serving as a fingerprint that can confirm the identity of known compounds or help elucidate the structure of new ones. uab.eduicm.edu.pl This technique is particularly useful for identifying specific substructures within the large this compound macrocycle. nih.gov

Table 2: Spectroscopic Data for this compound Characterization

TechniqueInformation ObtainedRelevance to this compound
¹H and ¹³C NMR Provides a map of the carbon-hydrogen framework.Essential for determining the core structure and relative stereochemistry. rsc.org
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms (H-H, C-H).Crucial for piecing together the complex macrocyclic structure. researchgate.net
HPLC-HRMS Provides exact mass and elemental formula.Confirms the molecular formula C₅₄H₉₅N₃O₁₇. nih.govmdpi.com
Tandem MS (MS/MS) Generates a fragmentation pattern for structural insights.Helps to identify and confirm substructures within the molecule. wikipedia.org

Bioactivity-Guided Fractionation and High-Throughput Screening

The discovery and isolation of this compound and other bioactive natural products are often driven by their biological activity. Bioassay-guided fractionation is a systematic approach used to isolate active compounds from a complex mixture. researchgate.netmdpi.com

The process begins with a crude extract from the Streptomyces fermentation, which is tested for the desired biological activity (e.g., antifungal effects). researchgate.net This active extract is then separated into simpler fractions using chromatographic techniques. nih.gov Each fraction is subsequently tested, and only the active fractions are selected for further separation. This iterative process of separation and bioassay is repeated until a pure, active compound is isolated. mdpi.com

High-throughput screening (HTS) can accelerate this discovery process by enabling the rapid testing of thousands of extracts or fractions against a specific biological target. acs.org This approach is particularly valuable for screening large libraries of microbial extracts to identify new sources of bioactive compounds.

In vitro bioassays are fundamental to the discovery and characterization of this compound's biological effects. These laboratory-based tests are used to measure the compound's activity against specific microorganisms or cell lines. For this compound, which is known for its antifungal properties, a primary bioassay would involve testing its ability to inhibit the growth of pathogenic fungi. nih.gov

Common in vitro antifungal assays include:

Broth Microdilution Assay: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. nih.gov

Well Diffusion Assay: The compound is placed in a well on an agar (B569324) plate seeded with a fungus. The size of the zone of growth inhibition around the well indicates the compound's antifungal potency. nih.govscirp.org

Dual Culture Plate Assay: The producing bacterium (Streptomyces) and a target fungus are grown on the same plate to observe the antagonistic interaction directly. researchgate.net

These assays are used to screen crude extracts, guide the fractionation process, and characterize the antifungal spectrum of the purified this compound. microbiologyjournal.org For example, this compound has shown activity against fungi such as Candida albicans and Torulopsis glabrata. nih.gov

Affinity Selection and Cellular Membrane Affinity Chromatography

Elucidating the precise molecular targets of complex natural products like this compound is a critical step in understanding their mechanism of action. Advanced analytical methodologies, specifically affinity selection and cellular membrane affinity chromatography, offer powerful platforms for identifying and characterizing the interactions between a bioactive compound and its cellular partners. These techniques are instrumental in moving from an observed phenotypic effect to a defined molecular mechanism.

Affinity Selection for Target Identification

Affinity selection coupled with mass spectrometry (AS-MS) is a high-throughput strategy used to identify the specific cellular targets of a bioactive small molecule from a complex protein mixture, such as a cell lysate. nih.gov The fundamental principle of this technique involves the ability of a compound of interest to selectively bind to its protein target(s), allowing for the separation of these specific protein-ligand complexes from the vast excess of non-binding proteins. nih.gov

The process begins by incubating the small molecule, in this case, this compound, with a total cell or tissue lysate. Subsequently, the mixture is subjected to a separation technique, such as size-exclusion chromatography (SEC), which separates the larger protein-Copiamycin complexes from the smaller, unbound this compound molecules. The fractions containing the protein-ligand complexes are collected, the protein and ligand are dissociated, and the bound proteins are identified using advanced mass spectrometry. This label-free approach is highly advantageous for natural products like this compound, as it does not require chemical modification of the compound, which could alter its biological activity. nih.gov

The data generated from such an experiment allows researchers to pinpoint high-affinity interactors. The results are often presented with quantitative metrics that indicate the strength and specificity of the interaction.

Table 1: Illustrative Affinity Selection-MS Results for this compound This table presents hypothetical data to demonstrate the typical output of an AS-MS experiment designed to identify the cellular protein targets of this compound.

Protein ID (UniProt)Protein NameFold Enrichment (this compound vs. Control)p-valuePutative Function
P0A7V0ATP synthase subunit alpha15.2<0.001Energy Metabolism
P60709Actin, cytoplasmic 12.10.045Cytoskeleton
P02768Serum albumin1.50.350Non-specific binder
Q9Y2X9Ergosterol (B1671047) biosynthetic protein 2825.8<0.0001Sterol Synthesis

Cellular Membrane Affinity Chromatography (CMAC)

For compounds suspected of interacting with targets located within the cell membrane, Cellular Membrane Affinity Chromatography (CMAC) is an exceptionally valuable technique. Many bioactive natural products exert their effects by modulating transmembrane proteins such as receptors, ion channels, or transporters. jove.comresearchgate.net CMAC provides a unique advantage by immobilizing cell membrane fragments containing these proteins in their native lipid bilayer environment onto a chromatographic stationary phase. jove.comnsf.gov This preservation of the native conformation and functionality of membrane proteins is crucial for studying authentic biomolecular interactions. nsf.gov

In a typical CMAC setup, cell membranes from a cell line that expresses the target of interest are immobilized onto a support, creating a specialized chromatography column. jove.com This column can then be used to screen for compounds that bind to the immobilized targets. When a mixture containing a potential ligand like this compound is passed through the column, the compound will be retained if it binds to the target protein. The extent of this retention can be measured and used to determine binding affinities (Kd) and to characterize the kinetics of the interaction. researchgate.net This method is not only useful for identifying novel ligands but also for conducting structure-activity relationship (SAR) studies by comparing the binding of different analogs of a lead compound.

Table 2: Representative CMAC Binding Affinity Data This table shows hypothetical binding affinity data for this compound and its synthetic analogs against an immobilized membrane protein target, illustrating the utility of CMAC in SAR studies.

CompoundModificationBinding Affinity (Kd) in µM
This compoundParent Molecule5.2 ± 0.4
Analog ARemoval of C-17 hydroxyl group89.5 ± 5.1
Analog BEsterification of carboxyl group7.8 ± 0.9
Analog CSaturation of polyene chain> 200 (No significant binding)

By employing these advanced analytical methodologies, researchers can effectively bridge the gap between observing the potent biological activity of a compound like this compound and understanding its precise molecular interactions, thereby paving the way for further therapeutic development.

Challenges and Future Directions in Copiamycin Research

Addressing Antimicrobial Resistance through Novel Modes of Action

The rise of antimicrobial resistance necessitates the discovery of antibiotics with new mechanisms of action. Early research on copiamycin demonstrated its in vitro activity against Candida albicans, Torulopsis glabrata, and Trichomonas vaginalis. nih.gov Studies indicated that its mode of action on the anaerobic glucose metabolism of these organisms was comparable to that of azalomycin F. nih.gov Further investigation revealed that this compound possesses ionophoretic properties, which are likely related to its synergistic antifungal effect when combined with imidazole (B134444) compounds like ketoconazole (B1673606). nih.gov This synergistic activity suggests a mechanism that enhances the permeability of fungal cell membranes. nih.gov

However, detailed molecular studies to fully elucidate its precise target and mechanism of action, particularly in the context of overcoming established resistance mechanisms in bacteria and fungi, are not available in recent scientific literature. The potential for this compound to address modern antimicrobial resistance challenges remains an open question that requires further investigation into its specific molecular interactions and pathways.

Resolving Stereochemical Complexities and Ensuring Structural Accuracy

The complete and accurate determination of a natural product's three-dimensional structure, including its absolute stereochemistry, is fundamental for understanding its biological activity and for any synthetic or semi-synthetic efforts. The chemical formula for this compound is C54H95N3O17. nih.gov

While a chemical structure for this compound is available in public databases, detailed studies concerning the challenges of its stereochemical elucidation, the process of its structural confirmation, or any potential revisions to its structure are not documented in the available scientific literature. Such studies are critical for confirming the exact spatial arrangement of atoms, which is a prerequisite for structure-activity relationship (SAR) studies and rational drug design.

Unlocking and Diversifying Natural Product Biosynthesis

Understanding the biosynthetic pathway of a natural product can enable the generation of novel analogs through genetic engineering. This process, often termed combinatorial biosynthesis, involves identifying the biosynthetic gene cluster (BGC) responsible for producing the compound and then modifying the genes within that cluster to alter the final chemical structure.

For this compound, there is a notable absence of published research identifying or characterizing its biosynthetic gene cluster. Consequently, information regarding the specific enzymes (e.g., polyketide synthases, nonribosomal peptide synthetases) involved in its assembly, or any efforts to genetically engineer its biosynthetic pathway to create new derivatives, is not available. Unlocking the genetic blueprint for this compound biosynthesis represents a significant future research direction to explore its full therapeutic potential and generate novel analogs with improved properties.

Development of Integrated Analytical Platforms for Comprehensive Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biological effects of a compound and for identifying new natural products. Integrated analytical platforms, often combining liquid chromatography with mass spectrometry (LC-MS), are central to these investigations.

There are no specific metabolomics studies in the available literature that focus on this compound or the producing organism, Streptomyces hygroscopicus var. chrystallogenes, in the context of its production or mechanism of action. Comprehensive metabolomic profiling could provide insights into the metabolic pathways affected by this compound in target organisms or could be used to analyze the metabolic landscape of the producing bacterium to enhance its yield or discover related compounds. The application of modern, integrated analytical platforms to this compound research remains a future endeavor.

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing Copiamycin’s structural conformation and stereochemical properties?

  • Methodological Answer: Use nuclear magnetic resonance (NMR) spectroscopy to resolve stereochemical ambiguities, complemented by X-ray crystallography for absolute configuration determination. Circular dichroism (CD) spectroscopy can validate chiral centers in solution-phase studies. For novel derivatives, high-resolution mass spectrometry (HR-MS) and infrared (IR) spectroscopy are essential for functional group identification .

Q. How can researchers systematically identify knowledge gaps in this compound’s biosynthetic pathways using existing literature?

  • Methodological Answer: Conduct a systematic review using databases like PubMed and SciFinder with search terms such as “this compound biosynthesis,” “polyketide synthase (PKS) pathways,” and “post-translational modifications.” Apply the PICO framework (Population: microbial strains; Intervention: gene knockout; Comparison: wild-type vs. mutant; Outcome: metabolite profiles) to structure queries. Track citation networks of seminal papers (e.g., Journal of Antibiotics, 2018) to uncover underexplored enzymatic steps .

Q. What experimental designs are optimal for assessing this compound’s minimum inhibitory concentration (MIC) against multidrug-resistant pathogens?

  • Methodological Answer: Follow CLSI guidelines for broth microdilution assays. Include positive controls (e.g., vancomycin for Gram-positive bacteria) and negative controls (vehicle-only wells). Use triplicate biological replicates and report MIC values as geometric means. For statistical rigor, apply non-linear regression models to dose-response curves and validate with checkerboard assays for synergy/antagonism studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound against Gram-negative bacteria?

  • Methodological Answer: Discrepancies may arise from variations in bacterial membrane permeability assays. Standardize experimental conditions:

  • Table 1: Key Variables Affecting Efficacy
VariableRecommended Standardization
Bacterial strainUse ATCC reference strains (e.g., E. coli ATCC 25922)
Culture mediumMueller-Hinton II broth (pH 7.3 ± 0.1)
Inoculum size5 × 10<sup>5</sup> CFU/mL
  • Perform outer membrane permeabilization studies with polymyxin B nonapeptide (PMBN) to isolate intrinsic activity from uptake limitations. Validate findings using liposome-based models of Gram-negative membranes .

Q. What strategies optimize this compound’s derivatives for enhanced target binding while maintaining pharmacokinetic stability?

  • Methodological Answer: Employ structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) against validated targets (e.g., bacterial RNA polymerase). Prioritize derivatives with:

  • Hydrophobic substituents at C-9 to improve membrane penetration.
  • PEGylated side chains to reduce renal clearance.
  • Validate stability via simulated gastric fluid (SGF) assays and hepatic microsome metabolism studies. Use in silico ADMET predictors (e.g., SwissADME) to triage candidates .

Q. How should researchers address conflicting data on this compound’s cytotoxicity in eukaryotic cells?

  • Methodological Answer: Disaggregate cytotoxicity mechanisms using transcriptomic profiling (RNA-seq) and flow cytometry (apoptosis/necrosis assays). Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up studies, such as mitochondrial membrane potential assays with JC-1 dye .

Methodological Guidance for Data Contradictions

Q. What statistical approaches are robust for analyzing heterogeneous data in this compound’s mechanism-of-action studies?

  • Methodological Answer: For conflicting datasets, apply mixed-effects models to account for inter-study variability. Use sensitivity analysis to identify outliers (e.g., Grubbs’ test) and meta-analytic tools (e.g., RevMan) to pool data from >5 independent studies. Report effect sizes with 95% confidence intervals and I<sup>2</sup> statistics to quantify heterogeneity .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?

  • Methodological Answer: Adhere to ARRIVE 2.0 guidelines for animal studies:

  • Sample size: Power analysis (α = 0.05, β = 0.2).
  • Blinding: Randomize treatment groups and use coded syringes.
  • Data transparency: Deposit raw data in repositories like Zenodo or Figshare.
    • For murine infection models, standardize immunosuppression protocols (e.g., cyclophosphamide pretreatment) to minimize inter-lab variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copiamycin
Reactant of Route 2
Copiamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.